Ethyl acetoacetate-1,2,3,4-13C4
Overview
Description
Ethyl acetoacetate is a compound used in various chemical syntheses. It plays a crucial role in the formation of numerous compounds due to its chemical structure and reactivity.
Synthesis Analysis
Ethyl acetoacetate can be synthesized through several methods, involving steps like condensation, catalytic reduction, diazotization, hydrolyzation, and nucleophilic substitution. These steps contribute to the formation of ethyl acetoacetate with specific isotopic labeling, such as 13C (Li Bao-lin, 2007).
Molecular Structure Analysis
The molecular structure of ethyl acetoacetate derivatives is characterized using techniques such as NMR spectroscopy. This allows for the detailed understanding of its atomic arrangement and molecular conformation (Xiao‐Wen Sun et al., 1998).
Chemical Reactions and Properties
Ethyl acetoacetate participates in various chemical reactions, forming a range of compounds. It can react with different reagents, leading to the synthesis of complex molecules with diverse chemical structures and functionalities (M. Israel & L. Jones, 1971).
Physical Properties Analysis
The physical properties of ethyl acetoacetate, such as its conformational aspects, can be studied using techniques like gas electron diffraction. This helps in understanding its behavior under various physical conditions (M. Sugino et al., 1991).
Chemical Properties Analysis
The chemical properties of ethyl acetoacetate, including its reactivity and interaction with other compounds, are critical for its applications in synthesis. Studies have shown how its structure influences its reactivity and the formation of various derivatives (Andrii Monastyrskyi et al., 2015).
Scientific Research Applications
Bio-based Diluent in Biodiesel : Ethyl acetoacetate has been identified as a promising bio-based diluent to improve cold flow properties and oxidative stability in biodiesel from waste cooking oil (Cao, Wang, Liu, & Han, 2014).
Spectrophotometric Determination in Pharmaceuticals : It serves as a sensitive method for the spectrophotometric determination of benzothiadiazine diuretics and chlordiazepoxide and nitrazepam in pharmaceutical preparations (Belal, Rizk, Ibrahiem, & El-Din, 1986); (Walash, Rizk, & El-Brashy, 1988).
Potential Toxic Metabolite : It's structurally similar to 4-fluorobutyric acid, potentially interfering with fatty acid metabolism and causing toxic symptoms (Fraser & Pattison, 1955).
Synthesis of 4-Phenyl-2-Butanone : Used in the synthesis of 4-phenyl-2-butanone, a compound used in medicine for reducing inflammation and codeine production (Zhang, 2005).
Ketone Body Metabolism Studies : Acetoacetate metabolism has been studied in rats on high fat or restricted calorie diets, relevant for understanding ketonemia (Chung & Dupont, 1968).
Biosynthesis of Nonactic Acid : Plays a crucial role in the formation of nonactic acid in Streptomyces griseus (Clark & Robinson, 1985).
Synthesis of Pyrrolotriazinone : It's used in the synthesis of [13C4,15N2]pyrrolotriazinone, a compound with high chemical purity (Ogan, Tran, & Rinehart, 2006).
Synthesis of Pyridine Derivatives : Used in synthesizing 3-ethoxycarbonyl-4-hydroxy-2-trifluoromethylpyridine, an environmentally friendly method (Dorokhov, Vasil’ev, Surzhikov, & Bogdanov, 1995).
Deuterium Exchange Studies : Enables deuterium exchange in ethyl acetoacetate for undergraduate GC-MS experiments (Heinson, Williams, Tinnerman, & Malloy, 2005).
Crystallization Studies : Used in the structural investigation of aluminium tris(ethyl acetoacetate) (Kurajica et al., 2014).
Safety And Hazards
Future Directions
properties
IUPAC Name |
ethyl 3-oxo(1,2,3,4-13C4)butanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c1-3-9-6(8)4-5(2)7/h3-4H2,1-2H3/i2+1,4+1,5+1,6+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYIBRDXRRQCHLP-XMUWKQMQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO[13C](=O)[13CH2][13C](=O)[13CH3] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80466786 | |
Record name | Ethyl acetoacetate-1,2,3,4-13C4 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80466786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl acetoacetate-1,2,3,4-13C4 | |
CAS RN |
84508-55-4 | |
Record name | Ethyl acetoacetate-1,2,3,4-13C4 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80466786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl acetoacetate-1,2,3,4-13C4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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